3-Chloro-4-hydroxy-5-methoxybenzylamine
Description
Significance and Research Context of Substituted Benzylamines
The benzylamine (B48309) moiety is a significant structural motif in medicinal chemistry and materials science. acs.orgnih.gov Its derivatives are investigated for a wide range of biological activities, including antimycobacterial and antifungal properties. acs.orgnih.gov The ability to introduce various substituents onto the aromatic ring allows chemists to fine-tune electronic and steric properties, which can modulate receptor binding, metabolic stability, and other pharmacokinetic parameters. mdpi.com
Historically, benzylamines have been synthesized through methods like the reductive amination of aldehydes or ketones, or by the reaction of amines with benzylic halides. nih.govmdma.ch More advanced, copper-catalyzed three-component coupling reactions have also been developed for the efficient synthesis of diverse benzylamine derivatives. nih.gov The broad utility and accessibility of this class of compounds ensure their continued importance in academic and industrial research. For instance, they are used as inhibitors of enzymes like copper amine oxidases and 17β-hydroxysteroid dehydrogenase. mdpi.comnih.gov
Overview of the Chemical Structure and Reactive Sites
The chemical structure of 3-Chloro-4-hydroxy-5-methoxybenzylamine is characterized by a benzene (B151609) ring functionalized with five different groups: an aminomethyl group (-CH₂NH₂), a hydroxyl group (-OH), a methoxy (B1213986) group (-OCH₃), a chlorine atom (-Cl), and a hydrogen atom. This polysubstituted pattern results in a molecule with distinct reactive sites, making it an interesting subject for chemical synthesis and derivatization.
The primary reactive sites are:
The Aminomethyl Group: The basic nitrogen atom of the primary amine is a key site for reactions such as acylation, alkylation, and formation of imines. wikipedia.org This group is fundamental to many of the biological interactions of benzylamines.
The Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can participate in etherification, esterification, and O-alkylation reactions. It is also a hydrogen bond donor, which is crucial for molecular recognition in biological systems.
The Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, although the positions of substitution are directed by the existing activating (hydroxyl, methoxy) and deactivating (chloro) groups.
The Methoxy and Chloro Groups: While generally less reactive, the methoxy group can be cleaved under harsh conditions to yield a phenol (B47542). The chlorine atom provides a site for potential nucleophilic aromatic substitution or cross-coupling reactions, though these typically require specific catalytic systems.
Scope and Objectives of Academic Investigations Focused on the Chemical Compound
Direct academic investigations focusing solely on this compound are not extensively documented in mainstream chemical literature. Instead, this compound is more likely to be synthesized and studied as part of a larger library of substituted benzylamines in screening programs. mdpi.com The objectives of such investigations typically fall into several categories:
Medicinal Chemistry Research: The primary goal is often the discovery of new therapeutic agents. By synthesizing a series of related compounds, researchers can establish Structure-Activity Relationships (SAR). For example, this compound might be evaluated for its potential as an enzyme inhibitor, an antimicrobial agent, or a ligand for a specific biological receptor. acs.orgnih.gov
Agrochemical Screening: Similar to pharmaceutical research, libraries of novel compounds are often tested for potential herbicidal, insecticidal, or fungicidal properties. mdpi.com
Materials Science and Crystal Engineering: The functional groups on this compound (hydroxyl, amine, chloro) are capable of forming various non-covalent interactions, such as hydrogen and halogen bonds. mdpi.com Researchers in crystal engineering study how these interactions direct the formation of specific solid-state structures, which can influence physical properties like melting point, solubility, and stability. mdpi.com
The synthesis of this compound would likely proceed from its corresponding aldehyde, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, via reductive amination. researchgate.netepa.govsigmaaldrich.com This aldehyde precursor is a known compound, making the amine accessible for inclusion in these broader research programs. The specific combination of substituents on this benzylamine allows for the systematic exploration of how chloro, hydroxyl, and methoxy groups at these positions modulate the properties of the core benzylamine scaffold.
Compound Data Tables
Table 1: Chemical Identity of this compound and Related Compounds
| Compound Name | Molecular Formula | CAS Number |
| This compound | C₈H₁₀ClNO₂ | Not Available |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C₈H₇ClO₃ | 19463-48-0 epa.govsigmaaldrich.com |
| 3-Chloro-4-methoxybenzylamine hydrochloride | C₈H₁₁Cl₂NO | 41965-95-1 sigmaaldrich.com |
| 3-Hydroxy-4-methoxybenzylamine hydrochloride | C₈H₁₁Cl₂NO | 42365-68-4 sigmaaldrich.com |
| Benzylamine | C₇H₉N | 100-46-9 wikipedia.org |
Table 2: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Form |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 186.59 epa.govsigmaaldrich.com | 114-117 chemsynthesis.com | Solid |
| 3-Chloro-4-methoxybenzylamine hydrochloride | 208.09 sigmaaldrich.com | 250-255 sigmaaldrich.com | Solid |
| Benzylamine | 107.15 | -10 | Liquid |
Properties
CAS No. |
887582-40-3 |
|---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-(aminomethyl)-2-chloro-6-methoxyphenol |
InChI |
InChI=1S/C8H10ClNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,4,10H2,1H3 |
InChI Key |
FQDNZCVPXXXDSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Cl)O |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 3 Chloro 4 Hydroxy 5 Methoxybenzylamine and Its Precursors
Strategies for Benzylamine (B48309) Moiety Formation
The conversion of a carbonyl group or a related functional group into a primary amine is a critical step in the synthesis of 3-chloro-4-hydroxy-5-methoxybenzylamine. Key strategies include the direct reduction of an aldehyde in the presence of an amine source or a two-step process involving an oxime intermediate.
Reduction of Aldehyde and Oxime Precursors (e.g., 3-Chloro-4-hydroxy-5-methoxybenzaldehyde)
Reductive Amination of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde:
Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. pearson.com This process involves two main stages: the initial reaction of the aldehyde with an ammonia source to form an imine (a Schiff base), followed by the in-situ reduction of the imine to the corresponding primary amine. pearson.comacs.org
Step 1 (Imine Formation): 3-Chloro-4-hydroxy-5-methoxybenzaldehyde reacts with ammonia (or an ammonia equivalent like ammonium (B1175870) acetate) to form the corresponding imine. This is a reversible condensation reaction.
Step 2 (Reduction): A reducing agent is added to the reaction mixture to reduce the C=N double bond of the imine to a C-N single bond, yielding this compound.
A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and mildness of reaction conditions. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. pearson.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the starting aldehyde. Catalytic hydrogenation offers a greener alternative, though it may require more specialized equipment.
Synthesis via an Oxime Intermediate:
An alternative two-step pathway involves the conversion of the aldehyde to an oxime, which is subsequently reduced to the primary amine.
Oxime Formation: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde is reacted with hydroxylamine (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to form 3-chloro-4-hydroxy-5-methoxybenzaldehyde oxime. This condensation reaction is typically straightforward and high-yielding. researchgate.net
Oxime Reduction: The isolated oxime is then reduced to the target benzylamine. This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd, Ni), or chemical reductants like sodium amalgam or lithium aluminum hydride (LiAlH₄). The choice of reductant is critical to ensure the complete reduction of the oxime without causing cleavage of the N-O bond, which could lead to side products.
Alternative Amination Routes to Substituted Benzylamines
Beyond aldehyde-based routes, other methods can be employed to synthesize substituted benzylamines. One notable alternative starts from the corresponding benzyl alcohol. This approach avoids the direct use of the aldehyde and can be advantageous in certain synthetic contexts. A representative example is the synthesis of the related compound 3-chloro-4-methoxybenzylamine, which follows these steps:
Chlorination of Benzyl Alcohol: The precursor, 3-chloro-4-methoxybenzyl alcohol, is converted into 3-chloro-4-methoxybenzyl chloride. This is typically achieved using a chlorinating agent like phosphorus oxychloride in a suitable solvent such as tetrahydrofuran.
Quaternary Ammonium Salt Formation: The resulting benzyl chloride is reacted with hexamethylenetetramine (urotropin) to form a quaternary ammonium salt. This is a variation of the Delepine reaction.
Hydrolysis: The ammonium salt is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to release the primary amine, yielding the target benzylamine.
This method is reported to be high-yielding and suitable for large-scale production. For the synthesis of this compound using this route, the phenolic hydroxyl group would likely require protection before the initial chlorination step to prevent unwanted side reactions.
Selective Functionalization and Protection Strategies for Aromatic Substituents
The presence of multiple reactive functional groups on the aromatic ring—hydroxyl, chloro, and methoxy (B1213986)—necessitates careful management to ensure selective reactions and prevent the formation of undesired byproducts.
Management of Hydroxy Group Orthogonality in Synthesis
The phenolic hydroxyl group is acidic and nucleophilic, making it susceptible to reaction with various reagents used in multi-step syntheses. studyraid.comfiveable.me To prevent interference, it is often temporarily masked with a protecting group. This strategy is crucial when using reagents that are incompatible with free hydroxyl groups, such as strong bases, organometallics, or certain oxidizing/reducing agents.
Orthogonal protection is a key concept, allowing for the selective removal of one protecting group in the presence of others. wikipedia.orgbiosynth.com For the synthesis of this compound, a protecting group for the hydroxyl function should be stable under the conditions of amine formation but easily removable at the end of the synthesis.
One documented synthesis employs an allyl group to protect the hydroxyl function of 5-chlorovanillin before reductive amination. guidechem.com The allyl ether is formed and is stable during the subsequent amination step. It can be selectively removed at the end of the synthesis using a palladium catalyst. guidechem.com
Below is a table of common protecting groups for phenols and their typical deprotection conditions.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|
| Benzyl Ether | Bn | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Allyl Ether | - | Allyl bromide, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ / K₂CO₃ |
| Acetyl Ester | Ac | Acetic anhydride (B1165640), Pyridine | Acid or Base Hydrolysis (e.g., HCl, NaOH) |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) or Acid |
| p-Methoxybenzyl Ether | PMB | PMB-Cl, Base (e.g., NaH) | Oxidation (DDQ) or strong acid |
Influence of Chloro and Methoxy Groups on Regioselectivity and Reactivity
The substituents on the benzene (B151609) ring significantly influence its chemical reactivity and the regioselectivity of further reactions, such as electrophilic aromatic substitution. This influence is a combination of inductive and resonance effects. minia.edu.egmsu.edulibretexts.org
Hydroxy Group (-OH): This is a strongly activating group. It donates electron density to the ring through a powerful resonance effect, making the ring more nucleophilic. libretexts.orglibretexts.org It is an ortho, para-director.
Methoxy Group (-OCH₃): Similar to the hydroxyl group, the methoxy group is also strongly activating due to its ability to donate electrons via resonance. minia.edu.eg It is also an ortho, para-director.
In the context of this compound, the aromatic ring is highly activated by the potent electron-donating resonance effects of the hydroxyl and methoxy groups, which override the deactivating inductive effect of the chlorine atom. The positions on the ring are already defined, but these electronic properties are fundamental to understanding the molecule's stability and potential for further functionalization.
Optimization of Reaction Conditions and Process Chemistry
Optimizing reaction conditions is essential for maximizing yield, minimizing byproducts, and ensuring the scalability and sustainability of a synthetic process. For the synthesis of this compound, optimization efforts would focus primarily on the reductive amination step.
Key parameters for optimization include:
Choice of Reducing Agent: As shown in the table below, different reducing agents offer various levels of reactivity and selectivity. For instance, NaBH₃CN is milder than NaBH₄ and can prevent the reduction of the starting aldehyde. Catalytic hydrogenation is atom-economical but may require higher pressures and temperatures. researchgate.net
Catalyst: Some reductive amination protocols benefit from a Lewis acid catalyst to promote imine formation. researchgate.net
Solvent and pH: The choice of solvent can affect the solubility of reagents and intermediates. The pH of the reaction medium is critical; it must be low enough to facilitate imine formation but not so low as to protonate the ammonia source, rendering it non-nucleophilic.
Temperature and Reaction Time: Kinetic studies on similar reactions show that temperature and reaction duration must be carefully controlled to ensure complete conversion while preventing the degradation of products or the formation of secondary amines through over-alkylation. researchgate.net
The following interactive table summarizes various conditions used for the reductive amination of benzaldehydes, illustrating the range of parameters that can be optimized.
| Aldehyde Substrate | Amine Source | Reducing Agent / Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Substituted Benzaldehydes | p-Aminobenzoic acid | Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | ~95% acs.org |
| Benzaldehyde | Aniline | Sodium Borohydride (NaBH₄) / Aquivion-Fe | CPME / Methanol | 40 °C | High researchgate.net |
| Benzaldehyde | Ammonia (NH₃) | H₂ / RuCl₂(PPh₃)₃ | t-Amyl alcohol | 130 °C, 40 bar H₂ | >90% researchgate.net |
| 4-(allyloxy)-3-chlorobenzaldehyde | Morpholine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Not specified | Room Temperature | 68% guidechem.com |
By systematically adjusting these parameters, a robust and efficient process for the synthesis of this compound can be developed.
Catalyst Systems and Solvent Effects in Benzylamine Synthesis
The selection of an appropriate catalyst and solvent system is paramount for achieving high yields and purity in benzylamine synthesis via reductive amination.
Catalyst Systems:
A variety of heterogeneous and homogeneous catalysts have been investigated for the reductive amination of benzaldehydes.
Nickel Catalysts: Nickel-based catalysts are frequently employed due to their favorable price-to-performance ratio and relatively low toxicity. researchgate.net Raney Ni, in particular, has demonstrated high efficacy in converting benzaldehyde and its derivatives to benzylamines. researchgate.netacs.orgchemicalbook.com For instance, in the reductive amination of furfural, a related aldehyde, Raney Ni achieved a 100% yield of the corresponding amine under moderate conditions. researchgate.net Supported nickel catalysts, such as Ni/SiO2, are also effective and their performance can be correlated with the catalyst's structure and surface properties. researchgate.net
Ruthenium Catalysts: Ruthenium catalysts, both supported (e.g., Ru/C, Ru/Al2O3) and homogeneous complexes (e.g., RuCl2(PPh3)3), are highly effective for benzylamine synthesis. researchgate.netresearchgate.net Studies on the reductive amination of benzyl alcohol with ammonia have shown that ruthenium catalysts can achieve high conversion rates.
Palladium and Platinum Catalysts: Palladium and Platinum group metals are also used, often in the hydrogenation of benzonitrile to benzylamine, which is an alternative synthetic route. researchgate.net Palladium on a mesoporous silica support (Pd/MCM-41) has been shown to hydrogenate benzonitrile to benzylamine with high conversion and selectivity. researchgate.net
Copper Catalysts: Copper-based systems, such as Cu/SiO2, have been explored for the tandem dehydrogenation/amination/reduction of benzyl alcohol. hw.ac.uk However, over a Cu/SiO2 catalyst alone, the reaction of benzaldehyde primarily yields dibenzylamine. The selectivity can be shifted towards the primary benzylamine by using a physical mixture of Cu/SiO2 and Au/TiO2. hw.ac.uk
The choice of catalyst can significantly influence the product distribution, affecting the formation of by-products such as benzyl alcohol and secondary amines like dibenzylamine. researchgate.netresearchgate.nethw.ac.uk
Solvent Effects:
The solvent plays a crucial role in the synthesis of benzylamines, influencing reaction rates, selectivity, and catalyst performance. In one approach to N-benzylamine preparation, the iminization step is carried out in a water-miscible solvent, and the subsequent hydrogenation is performed in the resulting aqueous solution without removing the water of reaction. google.com
The effect of the solvent's boiling point on reaction efficiency has been demonstrated in the ruthenium-catalyzed amination of benzyl alcohol. Higher boiling point solvents generally lead to better outcomes.
Data adapted from a study on ruthenium-catalyzed amination of benzyl alcohol.
As shown in the table, solvents with higher boiling points like mesitylene resulted in high conversion in a short time, while reactions in lower-boiling toluene required significantly longer to reach high conversion. A further decrease in temperature using dioxane resulted in even lower conversion.
Reaction Kinetics and Yield Enhancement Methodologies
Understanding the reaction kinetics is essential for optimizing the synthesis process to maximize the yield of the target benzylamine and minimize by-products.
Reaction Kinetics:
Kinetic investigations of the Ru-catalyzed reductive amination of benzaldehyde provide insight into how various parameters affect the reaction rate and product yield. The yield of benzylamine is influenced by reaction time, catalyst concentration, hydrogen and ammonia pressure, temperature, and substrate concentration. researchgate.net
Key findings from kinetic studies include:
Effect of Temperature: Increasing the reaction temperature generally increases the conversion rate. For instance, in the amination of benzyl alcohol with a Ni catalyst, 180 °C was found to be ideal for both conversion and selectivity towards the primary amine compared to lower temperatures. acs.org
Effect of Pressure: The pressures of hydrogen and ammonia are critical variables. In Ru-catalyzed reductive amination, the yield of benzylamine is dependent on both H2 and NH3 pressure. researchgate.net
Effect of Catalyst Loading: Increasing the catalyst amount can lead to almost full substrate conversion. However, excessive catalyst loading may also promote side reactions, such as hydrogenolysis, which reduces the selectivity for the desired primary amine. acs.org
The following table summarizes the general effects of various parameters on the yield of benzylamine in a typical Ru-catalyzed reductive amination of benzaldehyde.
General trends observed in kinetic studies of Ru-catalyzed reductive amination of benzaldehyde. researchgate.net
Yield Enhancement Methodologies:
Several strategies can be employed to enhance the yield and selectivity of benzylamine synthesis.
Optimization of Reaction Conditions: As indicated by kinetic studies, carefully controlling temperature, pressure, and reactant concentrations is crucial for maximizing the yield. researchgate.netresearchgate.net
Minimizing By-product Formation: A significant challenge in the reductive amination of benzaldehyde is the formation of by-products, including benzyl alcohol and poorly soluble, high-boiling trimers of benzylimine like hydrobenzamide. researchgate.net The formation of these trimers can be minimized by employing a semi-batch process where benzaldehyde is added continuously to a mixture of the amine product, ammonia, and the catalyst. researchgate.net
Stepwise Procedures: For reactions where dialkylation is a significant issue, a stepwise procedure can be effective. This involves the initial formation of the imine, followed by its reduction in a separate step. organic-chemistry.org Indirect reductive amination, where hydrobenzamides are formed from the reaction of aromatic aldehydes with aqueous ammonia and then subsequently reduced, has also been studied as a strategy for synthesizing benzylamines. ias.ac.in
Alternative Synthetic Routes: The synthesis of this compound can also be achieved through a non-reductive amination pathway starting from 3-chloro-4-methoxybenzyl alcohol. This method involves chlorination with phosphorus oxychloride, reaction with urotropin to form a quaternary ammonium salt, and subsequent hydrolysis. This process is reported to achieve high yields (72-85%) and purity (>99.3%). google.com
By carefully selecting the synthetic pathway and optimizing the reaction parameters, it is possible to achieve high yields of this compound and other substituted benzylamines.
Chemical Reactivity and Derivatization Studies of 3 Chloro 4 Hydroxy 5 Methoxybenzylamine
Reactions at the Amine Functional Group
The primary amine group in 3-Chloro-4-hydroxy-5-methoxybenzylamine is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, reductive amination, and Schiff base formation.
Acylation and Sulfonylation Reactions
The nucleophilic nature of the primary amine readily allows for acylation reactions with acylating agents such as acyl chlorides and anhydrides to form corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(3-chloro-4-hydroxy-5-methoxybenzyl)acetamide. The presence of the hydroxyl group on the aromatic ring may necessitate the use of protecting groups to prevent O-acylation, or the reaction conditions can be optimized to favor N-acylation. A study on the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide highlights a C2 amide formation process, demonstrating the reactivity of an amine group in a complex heterocyclic system. mdpi.com
Similarly, sulfonylation of the amine group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and in the presence of a base, would produce the corresponding sulfonamide. Copper-catalyzed C-H sulfonylation of benzylamines has been reported, offering a modern approach to synthesizing sulfonylated benzylamine (B48309) derivatives. chemrxiv.orgacs.org These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activities.
Table 1: Examples of Acylation and Sulfonylation Reactions of Benzylamines
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Benzylamine | Acetyl Chloride | Amide | General Knowledge |
| Substituted Benzylamine | p-Toluenesulfonyl Chloride | Sulfonamide | chemrxiv.orgacs.org |
| 4,7-dichloroquinoline | Benzonitrile, H2SO4 | Amide | mdpi.com |
Alkylation and Reductive Amination
Direct alkylation of the amine group with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under carefully controlled conditions, mono-alkylation can be achieved.
A more controlled and widely used method for introducing alkyl groups onto an amine is reductive amination. pearson.com This two-step process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and hydrogen gas with a metal catalyst. pearson.comias.ac.in For example, reacting this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a suitable reducing agent would yield the N-methylated product. A broad range of primary amines can be synthesized via ruthenium-catalyzed reductive amination of aldehydes. nih.gov
Table 2: Reagents for Reductive Amination
| Reducing Agent | Substrate Scope | Reference |
|---|---|---|
| Sodium Borohydride | Aldehydes, Ketones | ias.ac.in |
| Sodium Cyanoborohydride | Aldehydes, Ketones (selective for imines) | pearson.com |
| H2/Metal Catalyst (e.g., Pd, Ni, Ru) | Aldehydes, Ketones | pearson.comnih.gov |
| Borohydride Exchange Resin | Aldehydes, Ketones | koreascience.kr |
Schiff Base Formation and Imine Chemistry
The primary amine of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. internationaljournalcorner.com This reaction is typically carried out under mild acidic or neutral conditions and is often reversible. The formation of the imine is a crucial step in reductive amination, as discussed previously. Schiff bases derived from substituted salicylaldehydes, which are structurally related to the target molecule, have been synthesized and characterized. internationaljournalcorner.commdpi.com The resulting imines are themselves versatile intermediates and can participate in various reactions, including reductions, cycloadditions, and as ligands in coordination chemistry.
Reactions Involving Aromatic Substituents
The substituents on the benzene (B151609) ring, namely the hydroxyl and chloro groups, offer additional sites for chemical modification.
Transformations of the Hydroxy Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group can be readily converted into an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide ion, followed by reaction with an alkyl halide. For instance, treatment with a base like sodium hydroxide (B78521) followed by methyl iodide would yield the corresponding methoxy (B1213986) ether. Copper-catalyzed O-alkylation of phenol (B47542) derivatives with alkylsilyl peroxides presents a modern alternative for this transformation. rsc.org
Esterification of the hydroxyl group can be achieved by reaction with acyl chlorides or anhydrides. To achieve selective O-acylation in the presence of the amine group, the amine may need to be protected beforehand. Alternatively, direct esterification methods using carboxylic acids with a catalyst can be employed. rsc.org The synthesis of esterified lignin (B12514952) derivatives highlights catalyst-free esterification as a greener approach. rsc.org
Table 3: Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Etherification (Williamson) | Base (e.g., NaOH), Alkyl Halide (e.g., CH3I) | Ether | General Knowledge |
| O-Alkylation (Copper-catalyzed) | Alkylsilyl peroxide, Cu catalyst | Ether | rsc.org |
| Esterification | Acyl Chloride/Anhydride | Ester | rsc.org |
| Direct Esterification | Carboxylic Acid | Ester | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) Potential of the Chloro Group
The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under normal conditions. researchgate.net However, the presence of the electron-donating hydroxyl and methoxy groups can influence its reactivity. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, the hydroxyl and methoxy groups are electron-donating, which would disfavor a classical SNAr mechanism.
Nevertheless, under harsh reaction conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the chloro group might be possible. The specific substitution pattern and the electronic interplay of the existing groups would determine the feasibility and regioselectivity of such a reaction. It is important to note that the benzyne (B1209423) mechanism, which occurs under strongly basic conditions, could also be a potential pathway for substitution, leading to a mixture of products. researchgate.net
Reactivity of the Methoxy Group
The methoxy (-OCH₃) group in this compound is a key site for chemical modification, primarily through O-demethylation reactions. This transformation converts the methoxy ether into a second phenolic hydroxyl group, yielding the corresponding catechol derivative. The reactivity of this group is analogous to that observed in guaiacol (B22219) (2-methoxyphenol) and its substituted derivatives, which are common motifs in lignin-derived compounds.
The cleavage of the aryl-O-CH₃ bond is a challenging but crucial reaction in synthetic chemistry, as it increases the polarity and reactivity of the molecule by introducing an additional site for functionalization. researchgate.net Demethylation significantly boosts the chemical reactivity and can introduce or enhance biological activities by creating a catechol structure. researchgate.net
Several methods have been developed for the O-demethylation of methoxyarenes, including chemical, electrochemical, and biocatalytic approaches.
Chemical Demethylation: Acid-catalyzed demethylation in hot-pressurized water using Brønsted mineral acids (like HCl or H₂SO₄) or solid acid catalysts like zeolites is a common strategy. researchgate.net For example, the demethylation of 4-n-propylguaiacol to 4-n-propylcatechol has been achieved with high selectivity using beta zeolites. researchgate.net Another approach involves using an organic superbase, t-Bu-P4, in the presence of a thiol. researchgate.net
Electrochemical Demethylation: A one-step electrochemical method has been reported for the demethylation of guaiacol to a surface-confined catechol on multi-walled carbon nanotubes (MWCNTs) in a mild aqueous solution. acs.org This bias-assisted reaction is efficient and highlights a modern approach to ether cleavage. acs.org
Biocatalytic Demethylation: Enzymatic systems offer a high degree of selectivity under mild conditions. Cytochrome P-450 monooxygenases from certain bacteria, such as Moraxella sp., have been shown to be effective O-dealkylases for guaiacol and its homologs. nih.gov These enzymes can convert the methoxy group into a hydroxyl group and formaldehyde. nih.gov More recently, biocatalytic systems employing thiols as "methyl sinks" have been developed for the demethylation of various substituted guaiacols. researchgate.net
The conditions for these demethylation reactions vary widely, as summarized in the table below, which is based on studies of analogous guaiacol derivatives.
| Method | Catalyst/Reagent | Conditions | Key Findings | Reference |
| Chemical | Acidic Beta Zeolites | Hot pressurized liquid water | High selectivity (>93%) for catechol product from 4-n-propylguaiacol. | researchgate.net |
| Chemical | t-Bu-P4 / Alkanethiol | Hexamethyldisilazane | Efficient conversion of various methoxyarenes. | researchgate.net |
| Electrochemical | Multi-walled Carbon Nanotube (MWCNT) Electrode | Neutral pH solution, bias potential | Rapid (10 min) formation of surface-confined catechol from guaiacol. | acs.org |
| Biocatalytic | Cytochrome P-450 (from Moraxella sp.) | Whole bacteria or cell extracts | Nonspecific O-dealkylase with broad specificity for guaiacol and homologs. | nih.gov |
| Biocatalytic | dhaf-MTase I / Thiol | MOPS buffer, 30 °C, 24 h | Effective demethylation of m- or p-substituted guaiacols. | researchgate.net |
Formation of Complex Molecular Architectures Utilizing this compound as a Building Block
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of novel synthetic routes to these structures is of paramount importance. bldpharm.comgoogle.com Substituted benzylamines are versatile building blocks that can provide both an aromatic scaffold and a reactive amino group for cyclization reactions. Theoretically, this compound, with its multiple functional groups, is a prime candidate for constructing complex molecular architectures.
Pyrimidine (B1678525) and its fused derivatives are of significant pharmacological importance. cardiff.ac.uk The synthesis of substituted pyrimidines often involves the condensation of a three-carbon unit with an amidine or a similar nitrogen-containing component. google.com While benzylamine derivatives can be incorporated into heterocyclic structures like phthalazines, specific examples utilizing this compound for the synthesis of pyrimidine or pyrrolidinedione rings are not described in the current scientific literature. nih.gov The general strategy would likely involve reacting the aminomethyl group with a suitable diketone, keto-ester, or other electrophilic partner to construct the heterocyclic ring.
In multi-step organic synthesis, a "scaffold" refers to a core molecular framework upon which further complexity is built. The 3-Chloro-4-hydroxy-5-methoxybenzyl- moiety is a potential scaffold due to its defined substitution pattern and multiple reactive sites (amino, hydroxyl, methoxy, and the aromatic ring itself). These sites could be functionalized sequentially to build larger, more complex molecules. For instance, the amino group could be acylated, the hydroxyl group could be etherified or esterified, and the methoxy group could be demethylated to allow for differential functionalization. researchgate.netnih.gov However, a review of published synthetic routes indicates that while related structures like 3-chloro-4-hydroxybenzaldehyde (B1581250) are used as starting materials for complex targets, the specific use of this compound as a central scaffold in a multi-step synthesis has not been documented. guidechem.com
Isotopic labeling is a powerful technique used to trace metabolic pathways, elucidate reaction mechanisms, and quantify molecules in complex mixtures. nih.govnih.gov Analogs of this compound could theoretically be prepared with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov Labeling could be achieved by using isotopically labeled starting materials in its synthesis or through post-synthetic exchange reactions. For example, isotopic labeling of the amine group can be achieved through reductive amination with labeled reagents. nih.gov Such labeled analogs would be invaluable for mechanistic studies in pharmacology or materials science. Nevertheless, there are no specific reports in the scientific literature detailing the synthesis of isotopically labeled this compound.
Structural Elucidation and Spectroscopic Characterization of 3 Chloro 4 Hydroxy 5 Methoxybenzylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds, providing detailed information about the carbon-hydrogen framework.
¹H and ¹³C NMR Spectral Analysis
While specific spectral data for 3-Chloro-4-hydroxy-5-methoxybenzylamine is not extensively published, analysis of its precursors and closely related analogs allows for an accurate prediction of its NMR spectral characteristics. For instance, the precursor 3-Chloro-4-hydroxy-5-methoxybenzaldehyde presents key signals that are altered upon reduction of the aldehyde to the benzylamine (B48309).
In the ¹H NMR spectrum, the aromatic region would be expected to show two singlets, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent. The methoxy (B1213986) group will present as a sharp singlet around 3.8-3.9 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen will typically appear as a singlet, or a doublet if coupled to the amine protons, in the range of 3.7-4.0 ppm. The amine (NH₂) protons themselves will also give rise to a broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms in the aromatic ring will have distinct chemical shifts based on the attached functional groups. The carbon bearing the chlorine atom will be shifted downfield, while the carbon attached to the hydroxyl group will be shifted significantly upfield. The methoxy carbon will have a characteristic signal around 55-60 ppm. The benzylic carbon (CH₂) will resonate in the 45-50 ppm region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.2 | Singlet |
| Aromatic-H | 6.8 - 7.2 | Singlet |
| -OH | Variable | Broad Singlet |
| -OCH₃ | ~3.9 | Singlet |
| -CH₂NH₂ | ~3.8 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-Cl | 120 - 125 |
| C-OH | 145 - 150 |
| C-OCH₃ | 140 - 145 |
| C-CH₂NH₂ | 130 - 135 |
| Aromatic C-H | 110 - 120 |
| Aromatic C-H | 110 - 120 |
| -OCH₃ | 55 - 60 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.
A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the signals of protons directly attached to carbon atoms. This would allow for the definitive assignment of the aromatic C-H signals and the benzylic CH₂ signal.
A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the methoxy protons and the carbon atom at position 5, and between the benzylic protons and the aromatic carbons at positions 2 and 6, as well as the carbon at position 1.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound, which is C₈H₁₀ClNO₂. The expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.
Analysis of Fragmentation Patterns and Isotopic Signatures
The mass spectrum of this compound would exhibit a characteristic fragmentation pattern under electron ionization (EI). The presence of chlorine would be readily identified by the isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope, resulting in M and M+2 peaks.
Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-C bond. A prominent fragment would likely be the benzylic cation formed by the loss of an amino radical. The fragmentation of a related compound, 4-hydroxy-3-methoxybenzaldehyde, shows characteristic losses of H, CO, and CH₃ radicals, providing a model for the expected fragmentation of the target molecule. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, amine, and aromatic functionalities.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine would appear as two sharp peaks in the range of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methoxy and methylene groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether and the phenol (B47542) would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3200 - 3600 (Broad) |
| Primary Amine | N-H Stretch | 3300 - 3500 (Two peaks) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| C-O (Ether/Phenol) | C-O Stretch | 1000 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the molecular geometry and intermolecular interactions that are likely to govern its solid-state behavior.
A notable example is the crystallographic study of 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide. researchgate.net This derivative incorporates the core 3-chloro-4-hydroxy-5-methoxybenzyl moiety, offering valuable information on bond lengths, bond angles, and crystal packing. In the reported structure of this amide derivative, the benzene ring is essentially planar, with the substituent groups defining its chemical environment. The amide group is observed to be nearly perpendicular to the plane of the benzene ring. researchgate.net This perpendicular orientation can influence the accessibility of the aromatic ring and its substituents to interacting molecules.
Key intermolecular interactions observed in the crystal lattice of the derivative include hydrogen bonding. The hydroxyl (-OH) group on the benzene ring and the amide (N-H) group act as hydrogen bond donors, forming connections with acceptor atoms on adjacent molecules, such as the oxygen atoms of the carbonyl and hydroxyl groups. researchgate.net These hydrogen bonds are crucial in stabilizing the crystal structure. researchgate.net It is highly probable that similar hydrogen bonding networks, involving the hydroxyl and amine groups, would be a dominant feature in the crystal structure of the parent this compound.
| Crystallographic Data for a Derivative: 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide | |
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 16.931(3) |
| b (Å) | 7.989(2) |
| c (Å) | 10.234(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1384.2(5) |
| Z | 4 |
| Data sourced from a study on a related derivative. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for verifying the purity of chemical compounds and for their isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods in this context.
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the analysis of this compound and its derivatives. The polarity of the compound, imparted by the hydroxyl and amine functional groups, dictates the choice of HPLC mode. Reversed-phase HPLC (RP-HPLC) is the most common approach for compounds of this nature.
In a typical RP-HPLC setup for a substituted benzylamine, a C18 or C8 stationary phase is employed. The mobile phase generally consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. sielc.com The inclusion of a small amount of an acid, like formic acid or trifluoroacetic acid (TFA), in the mobile phase is often crucial for obtaining sharp, symmetrical peaks. sciencemadness.org This is because the acidic modifier protonates the basic amine group, preventing its interaction with residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to significant peak tailing. sciencemadness.org
The purity of a sample of this compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the conditions can be scaled up to isolate the pure compound from impurities.
| Typical HPLC Parameters for Substituted Benzylamine Analysis | |
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| These are general conditions and may require optimization for the specific compound. |
Gas chromatography is a powerful analytical technique for the separation and analysis of volatile compounds. researchgate.net While this compound itself has limited volatility due to the polar hydroxyl and amine groups, its volatile derivatives can be readily analyzed by GC.
Derivatization is a key step to enhance the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior. researchgate.net For the primary amine and hydroxyl groups present in the target molecule, common derivatization strategies include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the -OH and -NH2 groups into -OSi(CH3)3 and -NHSi(CH3)3 groups, respectively.
Acylation: Reaction with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), to form amide and ester derivatives.
These derivatization reactions reduce the polarity of the molecule, making it more suitable for GC analysis. osti.gov The resulting volatile derivatives can then be separated on a non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS. osti.gov Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide both retention time and mass spectral data, allowing for confident identification and quantification of the derivatized compound and any impurities. nih.gov The choice of derivatization reagent and GC conditions must be carefully optimized to ensure complete reaction and to avoid the formation of byproducts.
| General GC-MS Parameters for Volatile Amine Derivatives | |
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| These conditions are illustrative and would be optimized following derivatization. |
Theoretical and Computational Chemistry of 3 Chloro 4 Hydroxy 5 Methoxybenzylamine
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. researchgate.net These methods allow for the detailed analysis of electronic structure, molecular orbitals, and the energetics of different molecular arrangements.
The electronic structure of 3-chloro-4-hydroxy-5-methoxybenzylamine is dictated by the interplay of its constituent functional groups: the aromatic ring, the electron-withdrawing chlorine atom, and the electron-donating hydroxyl, methoxy (B1213986), and aminomethyl groups. DFT calculations on related halogenated phenols and substituted anilines provide a framework for understanding these effects. kuleuven.beresearchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. youtube.com For phenolic compounds, the HOMO is typically located on the aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. researchgate.net The presence of the electron-donating methoxy and aminomethyl groups would further increase the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing chlorine atom would tend to lower the energy of both the HOMO and LUMO.
The LUMO is generally distributed over the aromatic ring, and its energy level indicates the molecule's ability to accept an electron. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In a study on 5-chloro-3-methoxy-4-hydroxybenzaldehyde, a structurally similar compound, a smaller energy gap compared to its parent compound, vanillin, was found, indicating higher reactivity. researchgate.net A similar trend would be expected for this compound.
Table 1: Illustrative Frontier Molecular Orbital Energies (based on related compounds)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
|---|---|---|---|---|
| Phenol (B47542) | -8.5 | 0.5 | 9.0 | researchgate.net |
| 2-Chlorophenol | -8.7 | 0.2 | 8.9 | researchgate.net |
This table is illustrative and presents data for related compounds to indicate expected trends.
Conformational Analysis: The presence of rotatable bonds in the aminomethyl and methoxy groups of this compound allows for multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. lumenlearning.comlibretexts.org The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond could form between the hydroxyl group and the methoxy group, or between the hydroxyl group and the amino group, which would significantly stabilize certain conformations. Computational studies on substituted cyclohexanes have demonstrated the significant energy differences that can arise from the spatial arrangement of substituents. researchgate.net A systematic variation of the torsional angles of the flexible side chains in a computational model would reveal the potential energy surface and identify the global and local energy minima corresponding to the most stable conformations. researchgate.net
Tautomerism: Tautomerism, the interconversion of structural isomers, is a possibility for this compound. nih.gov Specifically, keto-enol tautomerism involving the phenolic hydroxyl group could occur, although the aromatic phenol form is generally significantly more stable. nih.gov Another possibility is the ring-chain tautomerism observed in derivatives of o-hydroxybenzylamine, where condensation products can exist in equilibrium between an open-chain Schiff base and a cyclic benzoxazine (B1645224) form. lookchem.com While this compound itself is not a Schiff base, this highlights the potential for complex equilibria in related systems. Computational studies are essential for determining the relative energies of these tautomers and the energy barriers for their interconversion. chemrxiv.orgresearchgate.net
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.
Predicted vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra. Studies on similar molecules like 3-chloro-5-methoxyphenol (B1581831) have shown that calculated frequencies, when appropriately scaled, show good agreement with experimental values. ijrte.org For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, N-H stretches of the amino group, C-Cl stretch, and various aromatic C-H and C-C stretching and bending modes.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy. The predicted ¹H and ¹³C NMR spectra would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-donating and electron-withdrawing substituents on the aromatic ring. The prediction of pKa values for substituted phenols has been successfully achieved using computational models based on atomic charges, demonstrating the power of these methods in predicting chemical properties. nih.gov
Table 2: Predicted Spectroscopic Data (Conceptual)
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |
|---|---|---|
| IR Spectroscopy | ~3400-3600 cm⁻¹ (sharp) | O-H stretch (hydroxyl) |
| IR Spectroscopy | ~3300-3500 cm⁻¹ (broad) | N-H stretch (primary amine) |
| IR Spectroscopy | ~1000-1150 cm⁻¹ | C-O stretch (methoxy) |
| IR Spectroscopy | ~600-800 cm⁻¹ | C-Cl stretch |
| ¹H NMR | ~6.5-7.5 ppm | Aromatic protons |
| ¹H NMR | ~3.8 ppm | Methoxy protons |
| ¹H NMR | ~3.9 ppm | Benzyl protons |
| ¹³C NMR | ~140-150 ppm | Carbon attached to OH |
This table is conceptual and lists expected ranges for spectroscopic features based on typical values for the functional groups present.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.
For example, the oxidation of benzylamines often proceeds via the formation of a corresponding aldimine. ias.ac.in Computational studies can elucidate the step-by-step mechanism, including the nature of the rate-determining step, which could involve hydride transfer. Kinetic isotope effect studies, often complemented by computational modeling, can confirm the cleavage of specific bonds in the transition state. ias.ac.in
Similarly, the addition reactions of benzylamines to other molecules have been studied computationally, revealing the structure of the transition state. researchgate.netrsc.org For this compound, theoretical studies could predict its reactivity in various organic transformations and help in designing synthetic routes.
Molecular Modeling and Simulation of Interactions with Chemical Entities
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to study the non-covalent interactions of this compound with other chemical entities, such as biological macromolecules or surfaces. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, if this compound were to be investigated as a potential enzyme inhibitor, docking studies could predict its binding mode within the active site of the enzyme. nih.gov The hydroxyl, amino, and methoxy groups can act as hydrogen bond donors or acceptors, while the aromatic ring can participate in π-π stacking interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interaction between the molecule and its environment over time. elsevierpure.com An MD simulation could be used to study the stability of a docked complex, the conformational changes induced upon binding, and the role of solvent molecules in the interaction. Such simulations have been used to study the behavior of substituted benzimidazoles, providing insights into their mechanism of action. nih.gov
These computational approaches are invaluable for understanding the potential biological activity and material properties of this compound at a molecular level.
Advanced Research Applications and Future Directions
Role in Chemical Biology Research as a Molecular Probe or Tool
The specific substitution pattern of 3-Chloro-4-hydroxy-5-methoxybenzylamine makes it a candidate for development as a molecular probe. The hydroxyl and methoxy (B1213986) groups can engage in hydrogen bonding and other non-covalent interactions, potentially allowing it to bind with specificity to biological targets such as enzymes or receptors. The chloro group, an electron-withdrawing substituent, can modulate the electronic properties of the aromatic ring and influence binding affinity and selectivity.
The primary amine functionality is a key feature, serving as a reactive handle for conjugation to fluorescent dyes, biotin, or other reporter molecules. This would enable the use of this compound derivatives to visualize and study biological processes in real-time. For instance, if the core structure is found to have an affinity for a particular protein, a fluorescently-tagged version could be used in cellular imaging to track the protein's localization and dynamics.
Development of Novel Synthetic Methodologies Employing this compound
In the realm of organic synthesis, this compound can serve as a versatile building block for the construction of more complex molecules. The amine group is a nucleophile that can readily participate in a wide array of chemical transformations, including amidation, alkylation, and reductive amination, to form a diverse range of derivatives.
The presence of three different substituents on the benzene (B151609) ring offers opportunities for regioselective reactions. For example, the hydroxyl group could be selectively alkylated or acylated, or the aromatic ring could undergo further electrophilic substitution, with the existing groups directing the position of the new substituent. The development of synthetic methodologies that exploit the unique reactivity of this trifunctionalized scaffold could lead to efficient routes for the synthesis of novel pharmaceutical intermediates or other fine chemicals.
| Potential Reaction Type | Reactant | Potential Product Class |
| N-Acylation | Acid chloride or anhydride (B1165640) | Substituted amides |
| N-Alkylation | Alkyl halide | Secondary or tertiary amines |
| Reductive Amination | Aldehyde or ketone | Substituted secondary amines |
| O-Alkylation | Alkyl halide (with base) | Ether derivatives |
| Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Further substituted benzylamines |
Interdisciplinary Research Opportunities in Chemical Synthesis and Materials Science
The functional groups on this compound also suggest its potential utility in materials science. The primary amine and hydroxyl groups are capable of participating in polymerization reactions, making it a candidate monomer for the synthesis of novel polymers. For example, it could be incorporated into polyamides, polyimides, or epoxy resins to impart specific properties.
The presence of a halogen atom can enhance flame retardancy, while the hydroxyl group can improve adhesion and hydrophilicity. The methoxy group can influence the polymer's solubility and thermal properties. The ability to tailor the properties of materials by incorporating such multifunctional monomers is a significant area of interdisciplinary research. For instance, polymers derived from this benzylamine (B48309) could find applications in coatings, adhesives, or advanced composites.
Emerging Trends in Substituted Benzylamine Chemistry and Future Prospects for this compound Research
The field of substituted benzylamine chemistry is driven by the search for new molecules with unique biological activities and material properties. A significant trend is the development of compounds with precisely controlled substitution patterns to fine-tune their function. Halogenated benzylamines, for example, are known to exhibit a range of biological activities, and their study is an active area of research. google.comopenmedicinalchemistryjournal.com
The future prospects for this compound research are contingent on systematic investigation into its properties. Initial studies would likely focus on its synthesis and characterization, followed by an exploration of its reactivity in a variety of chemical transformations. Screening for biological activity against a panel of targets could uncover potential therapeutic applications. Furthermore, its use as a monomer in polymerization reactions could be investigated to assess its potential in materials science. As the demand for novel chemical entities continues to grow, the exploration of unique, multifunctional building blocks like this compound will be a key driver of innovation in both chemical synthesis and applied sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
